三氟胞嘧啶

概述

描述

Triciribine is a synthetic nucleoside analog that was first synthesized in the 1970s. It is known for its potential anti-cancer properties and has been studied extensively for its ability to inhibit the Akt signaling pathway, which is crucial for cell proliferation and survival . Triciribine has shown promise in treating various cancers, including breast and ovarian cancers .

科学研究应用

Triciribine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.

作用机制

Triciribine exerts its effects by inhibiting the phosphorylation and signaling of all three members of the Akt family: Akt-1, Akt-2, and Akt-3 . These serine/threonine protein kinases play a critical role in cell proliferation and survival. By binding to the pleckstrin homology domain of Akt, triciribine prevents its recruitment to the plasma membrane, thereby inhibiting its activation . This disruption of the Akt signaling pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

安全和危害

未来方向

Triciribine has been used in trials studying the treatment of Leukemia, Ovarian Cancer, HER2/Neu Negative, Breast Adenocarcinoma, and Stage IV Breast Cancer, among others . It has been found to increase LDLR expression and LDL uptake through stabilization of LDLR mRNA, suggesting potential utility in the therapeutic management of patients with hypercholesterolemia .

生化分析

Biochemical Properties

Triciribine plays a significant role in biochemical reactions by inhibiting the activation of AKT. It interacts with various enzymes, proteins, and other biomolecules involved in the AKT signaling pathway. Specifically, triciribine binds to AKT and prevents its phosphorylation, thereby inhibiting its activation. This interaction disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, triciribine has been shown to increase the expression of low-density lipoprotein receptor (LDLR) and enhance the uptake of low-density lipoprotein (LDL) in cultured human hepatoma cells .

Cellular Effects

Triciribine exerts profound effects on various types of cells and cellular processes. In cancer cells, triciribine inhibits cell proliferation and induces apoptosis by blocking the AKT signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Triciribine also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of myelomonocytic markers such as CD11b and CD11c in acute myeloid leukemia cells, indicating its role in cell differentiation .

Molecular Mechanism

The molecular mechanism of triciribine involves its binding to AKT and preventing its phosphorylation at specific threonine and serine residues. This inhibition blocks the activation of AKT and disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Triciribine also affects the stability of messenger RNA (mRNA) for certain proteins, such as low-density lipoprotein receptor, leading to increased expression and enhanced uptake of low-density lipoprotein . Additionally, triciribine has been shown to promote the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, suggesting its involvement in the ERK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triciribine have been observed to change over time. Triciribine is relatively stable and does not degrade quickly, allowing for sustained inhibition of AKT phosphorylation. Long-term studies have shown that triciribine can maintain its inhibitory effects on AKT and its downstream signaling pathways, leading to prolonged suppression of cell proliferation and induction of apoptosis. The long-term effects of triciribine on cellular function may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of triciribine vary with different dosages in animal models. At lower doses, triciribine effectively inhibits AKT phosphorylation and suppresses tumor growth without causing significant toxicity. At higher doses, triciribine may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage of triciribine to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

Triciribine is involved in various metabolic pathways, particularly those related to the AKT signaling pathway. By inhibiting AKT phosphorylation, triciribine disrupts the downstream signaling cascades that regulate glucose metabolism, lipid metabolism, and protein synthesis. Triciribine also interacts with enzymes and cofactors involved in these metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, triciribine has been shown to increase the stability of low-density lipoprotein receptor mRNA, resulting in enhanced uptake of low-density lipoprotein .

Transport and Distribution

Triciribine is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, triciribine can bind to AKT and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of triciribine within tissues may vary depending on factors such as tissue permeability, blood flow, and the presence of transporters or binding proteins .

Subcellular Localization

The subcellular localization of triciribine is crucial for its activity and function. Triciribine primarily localizes to the cytoplasm, where it interacts with AKT and prevents its phosphorylation. Triciribine may also be found in other subcellular compartments, such as the nucleus or mitochondria, depending on the cell type and experimental conditions. The localization of triciribine can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

The synthesis of triciribine involves several key steps. One of the most efficient methods reported includes the regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis is approximately 35% .

化学反应分析

Triciribine undergoes various chemical reactions, including:

Oxidation: Triciribine can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nucleoside analog to enhance its properties.

Substitution: Substitution reactions, particularly involving the ribofuranosyl group, are common in the synthesis and modification of triciribine.

Common reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified nucleoside analogs with potential therapeutic applications .

相似化合物的比较

Triciribine is unique among nucleoside analogs due to its specific inhibition of the Akt signaling pathway. Similar compounds include:

Perifosine: An alkylphospholipid that also targets the Akt pathway but has a different mechanism of action.

These compounds share the ability to inhibit Akt signaling but differ in their specific mechanisms and therapeutic applications.

属性

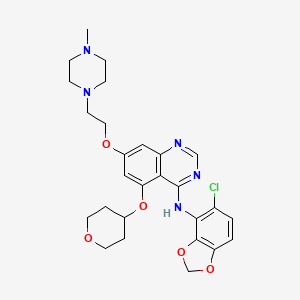

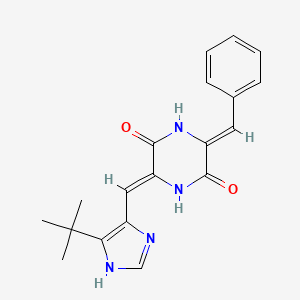

IUPAC Name |

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGVTUZUJGHKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860527 | |

| Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35943-35-2 | |

| Record name | Triciribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of triciribine?

A1: Triciribine primarily inhibits the phosphorylation, activation, and signaling of the serine/threonine protein kinase Akt (specifically Akt-1, -2, and -3). [] This inhibition leads to downstream effects on cell proliferation, survival, and drug resistance. [, , , ]

Q2: How does triciribine's inhibition of Akt affect tumor cells?

A2: Triciribine's inhibition of Akt signaling can have several anti-tumor effects, including:

- Reduced Proliferation: It inhibits the growth of tumor cells, particularly those with overactive Akt signaling. [, , , ]

- Increased Apoptosis: Triciribine promotes programmed cell death in tumor cells. [, ]

- Sensitization to Chemotherapy: It enhances the efficacy of other anticancer agents, such as gemcitabine and trastuzumab. [, ]

Q3: Does triciribine impact other signaling pathways besides Akt?

A3: Yes, triciribine can also influence other signaling pathways, although these effects may be context-dependent:

- ERK Pathway: In some studies, triciribine combined with other agents showed a reduction in ERK pathway activity. []

- JAK/STAT Pathway: While triciribine is not a direct inhibitor of the JAK/STAT pathway, research suggests it might influence STAT5 activity in FLT3-ITD-positive AML cells. [, ]

Q4: How does triciribine affect autophagy in cells?

A4: Research indicates that triciribine can induce autophagy, a cellular process of self-degradation. While autophagy can sometimes protect cancer cells, studies using the autophagy inhibitor chloroquine showed that it enhanced triciribine-induced apoptosis. [] This suggests autophagy might serve as a defense mechanism against triciribine in some cases.

Q5: What structural modifications to triciribine have been explored, and how do they affect its activity?

A5: Several studies have investigated the SAR of triciribine, revealing key structural features necessary for its activity:

- Hydroxyl Groups on Ribosyl Ring: Removal or modification of the hydroxyl groups on the ribosyl moiety significantly reduced or abolished the antiviral and antiproliferative activity of triciribine. This is likely due to the importance of these hydroxyl groups for intracellular phosphorylation, a critical step for triciribine's activation. [, ]

- Intact Ribosyl Ring System: Acyclic analogs of triciribine lacking the rigid ribosyl ring system also showed a lack of activity, highlighting the importance of this structural feature for phosphorylation and biological activity. []

- Substitutions at the 2-Position: Introducing substituents at the 2-position of triciribine, such as methyl, ethyl, phenyl, chloro, and amino groups, negatively impacted antiviral activity. Researchers believe these modifications hinder the phosphorylation of triciribine into its active metabolites. []

- 6-N-Acyl Derivatives: While modifications at the 2-position are detrimental, studies on 6-N-acyltriciribine analogs showed that some retained activity against HIV-1. These compounds act as prodrugs, converting to triciribine and subsequently triciribine monophosphate within cells. []

Q6: What challenges are associated with triciribine's bioavailability, and what strategies have been explored to overcome them?

A6: Both triciribine and its monophosphate form suffer from low bioavailability. [] To address this, researchers are exploring prodrug strategies:

- Amino Acid Prodrugs: The development of amino acid prodrugs of triciribine and its monophosphate significantly improved their plasma exposure in preclinical studies. [] This approach holds promise for enhancing the drug's delivery and efficacy.

Q7: Has triciribine shown efficacy in preclinical models of cancer?

A7: Yes, triciribine has demonstrated promising activity in preclinical cancer models:

- Breast Cancer: In xenograft models of breast cancer, triciribine, especially in combination with other agents like trastuzumab, significantly inhibited tumor growth. [, , ] These findings suggest its potential as a therapeutic option for HER2-positive breast cancer.

- Pancreatic Cancer: Studies using pancreatic cancer xenograft models indicated that triciribine could enhance the sensitivity of tumor cells to gemcitabine. [] This combination therapy presents a potential strategy for combating pancreatic cancer.

- Other Cancer Types: Preclinical studies have also explored triciribine's efficacy in other cancers, including leukemia, multiple myeloma, lung cancer, glioblastoma, and neuroblastoma, showing promising results. [, , , , ]

Q8: What are the potential biomarkers for predicting triciribine efficacy in cancer patients?

A8: Research suggests that certain biomarkers may help identify patients who might benefit most from triciribine therapy:

- PTEN Status: PTEN loss is associated with trastuzumab resistance in breast cancer. Combining triciribine with trastuzumab effectively inhibited tumor growth in PTEN-deficient breast cancer models. [, ] This suggests PTEN status could be a potential biomarker for selecting patients who might respond favorably to this combination therapy.

- AKT Activation: Given that triciribine directly targets Akt, the level of Akt activation in tumors might be a predictive biomarker. Studies in xenograft models showed that triciribine significantly inhibited tumor growth in tumors with high Akt expression but not in those with low Akt levels. []

- ZNF217 Expression: ZNF217, a transcription factor, has been linked to poor prognosis and drug resistance in several cancers. Research suggests that ZNF217 expression correlates with sensitivity to triciribine in breast cancer and osteosarcoma models. [, , ] This indicates ZNF217 could serve as a potential biomarker for triciribine treatment efficacy.

- FKBP5 Expression: FKBP5, a protein involved in Akt regulation, may also have value as a predictive biomarker. Studies have shown that downregulation of FKBP5 is linked to resistance to gemcitabine in pancreatic cancer models, and combining gemcitabine with triciribine effectively inhibits tumor growth in these models. []

Q9: What are the current limitations and future directions for triciribine research?

A9: Despite its promise, several questions remain regarding triciribine's clinical utility:

Q10: What are the potential side effects of triciribine observed in preclinical or clinical settings?

A10: Triciribine has shown some side effects in preclinical and clinical studies:

- Hepatotoxicity: In clinical trials, some patients experienced elevated liver enzymes, indicating potential liver toxicity. [] Careful monitoring of liver function is crucial during triciribine treatment.

- Metabolic Effects: Hyperglycemia (elevated blood sugar) was also reported in some patients. [] This side effect may require monitoring and management, particularly in individuals with pre-existing diabetes or glucose intolerance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)

![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)